

5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Review of a Versatile Scaffold

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)pyridin-3-ol

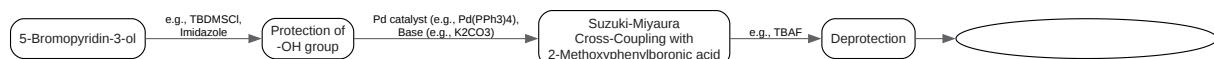
Cat. No.: B3095229

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a methoxyphenyl substituent adds a key feature, influencing the molecule's steric and electronic properties, which can significantly impact its interaction with biological targets. Specifically, the 5-aryl-pyridin-3-ol motif is of growing interest due to its potential to modulate a range of physiological processes. This technical guide provides a comprehensive review of the available scientific literature concerning **5-(2-Methoxyphenyl)pyridin-3-ol** and its closely related analogues, focusing on its synthesis, potential biological activities, and the experimental methodologies employed in its study. While literature exclusively focused on **5-(2-Methoxyphenyl)pyridin-3-ol** is limited, this guide consolidates data from structurally similar compounds to provide a predictive overview for researchers.


Synthesis and Methodology

The synthesis of 5-aryl-pyridin-3-ols can be achieved through various synthetic strategies. While a direct, documented synthesis for **5-(2-Methoxyphenyl)pyridin-3-ol** is not readily available in the reviewed literature, plausible synthetic routes can be inferred from established methods for analogous compounds. The Suzuki-Miyaura cross-coupling reaction is a prominent and versatile method for the formation of carbon-carbon bonds between aryl halides and

arylboronic acids, making it a highly probable route for the synthesis of the target compound.[\[1\]](#) [\[2\]](#)

A general synthetic approach would likely involve the coupling of a protected 5-bromopyridin-3-ol with 2-methoxyphenylboronic acid. The protection of the hydroxyl group is crucial to prevent side reactions during the palladium-catalyzed coupling.

Hypothetical Synthetic Workflow:

[Click to download full resolution via product page](#)

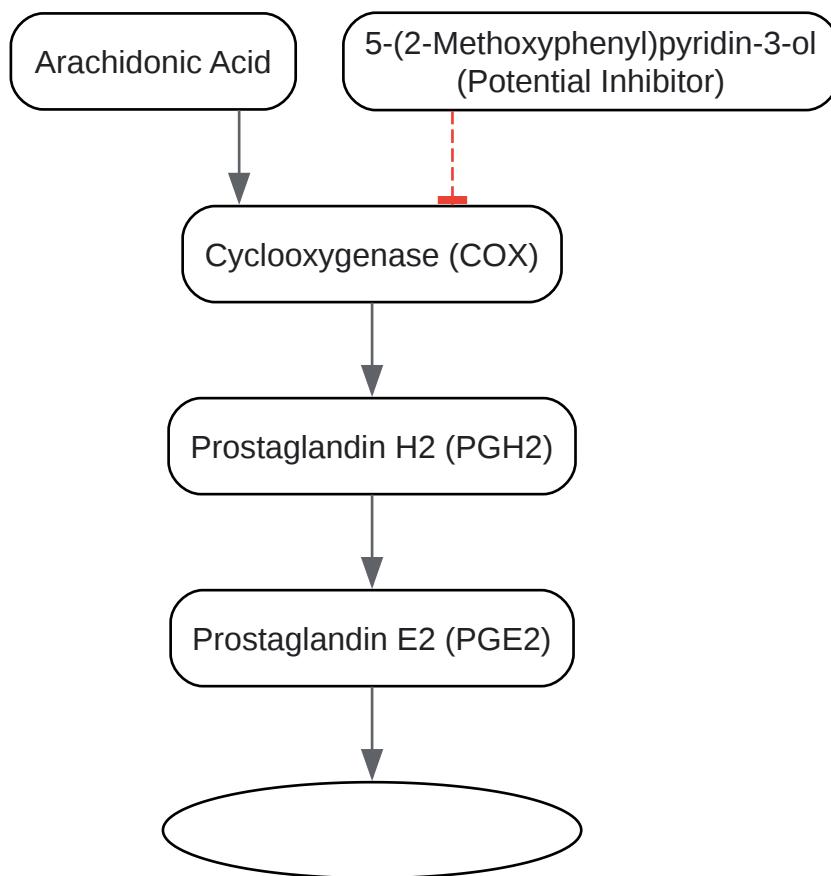
Caption: Hypothetical Suzuki-Miyaura coupling workflow for the synthesis of **5-(2-Methoxyphenyl)pyridin-3-ol**.

A detailed experimental protocol for a similar Suzuki coupling reaction is provided below, adapted from the synthesis of related pyridine derivatives.[\[1\]](#)

Table 1: Generic Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Step	Procedure	Reagents & Conditions
1.	To a solution of the protected 5-bromopyridin-3-ol in a suitable solvent, add the 2-methoxyphenylboronic acid, a palladium catalyst, and a base.	Solvent: 1,4-dioxane/water (4:1) Catalyst: Pd(PPh ₃) ₄ Base: K ₃ PO ₄
2.	Heat the reaction mixture under an inert atmosphere.	Temperature: 85-95 °C Atmosphere: Nitrogen or Argon
3.	Monitor the reaction progress by TLC or LC-MS.	-
4.	Upon completion, cool the reaction mixture and perform an aqueous work-up.	-
5.	Extract the product with an organic solvent and dry over an anhydrous salt.	Solvent: Ethyl acetate Drying agent: Na ₂ SO ₄ or MgSO ₄
6.	Purify the crude product by column chromatography.	Stationary phase: Silica gel
7.	Deprotect the hydroxyl group to yield the final product.	Specific conditions depend on the protecting group used.

Potential Biological Activities and Signaling Pathways


Derivatives of methoxyphenyl-pyridine have been investigated for a range of biological activities, suggesting that **5-(2-Methoxyphenyl)pyridin-3-ol** could be a valuable scaffold for drug discovery.

Anti-inflammatory and Analgesic Activity

A structurally related compound, 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP), has demonstrated potent topical anti-inflammatory and analgesic effects.^[3]

OZP acts as a cyclooxygenase (COX) inhibitor, with an IC₅₀ of 0.06 μ M, and it specifically inhibits the synthesis of prostaglandin E2 (PGE2).^[3] This suggests that **5-(2-Methoxyphenyl)pyridin-3-ol** could potentially exhibit similar COX-inhibitory activity.

Potential COX Inhibition Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Kinase Inhibition

Novel pyridine derivatives have been investigated as potential antitumor candidates targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[4] Both EGFR and VEGFR-2 are key protein kinases involved in cancer cell proliferation and angiogenesis. The methoxyphenyl-pyridine scaffold could potentially interact with the ATP-binding site of these kinases.

Neurological Applications

Methoxyphenyl-ethynyl-pyridine derivatives have been evaluated as ligands for metabotropic glutamate subtype 5 receptors (mGluR5), which are implicated in various neurological and psychiatric disorders.^[5] This suggests that **5-(2-Methoxyphenyl)pyridin-3-ol** could serve as a basis for the development of novel central nervous system (CNS) active agents.

Quantitative Data from Related Compounds

While specific quantitative data for **5-(2-Methoxyphenyl)pyridin-3-ol** is not available, the following table summarizes relevant data from structurally similar methoxyphenyl-pyridine derivatives to provide a comparative overview.

Table 2: Biological Activity of Methoxyphenyl-Pyridine Derivatives

Compound	Target	Activity	Value	Reference
2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP)	Cyclooxygenase (COX)	IC50	0.06 μ M	[3]
2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP)	Phorbol myristate acetate-induced vascular permeability	ED50	253 μ g	[3]
2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP)	Phorbol myristate acetate-induced neutrophil accumulation	ED50	200 μ g	[3]
Novel Pyridine Derivative 10b	EGFR	IC50	0.161 μ M	
Novel Pyridine Derivative 10b	VEGFR-2	IC50	0.209 μ M	
Novel Pyridine Derivative 2a	EGFR	IC50	0.141 μ M	
Novel Pyridine Derivative 2a	VEGFR-2	IC50	0.195 μ M	

Conclusion

5-(2-Methoxyphenyl)pyridin-3-ol represents a promising, yet underexplored, chemical entity. Based on the extensive research into its structural analogues, it can be hypothesized that this compound may possess significant biological activities, particularly in the areas of anti-inflammatory, anticancer, and neurological research. The synthetic accessibility via established cross-coupling methodologies, such as the Suzuki-Miyaura reaction, makes it an attractive target for synthesis and further investigation. This technical guide, by consolidating and

extrapolating from the available literature, provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile scaffold. Further direct experimental validation is warranted to fully elucidate the chemical and biological properties of **5-(2-Methoxyphenyl)pyridin-3-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-[3-(1,1-Dimethylethyl)-5-methoxyphenyloxazolo[4,5-b]pyridine, a new topical antiinflammatory and analgesic compound lacking systemic activity and gastric side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Review of a Versatile Scaffold]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3095229#5-2-methoxyphenyl-pyridin-3-ol-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com